![molecular formula C26H20FN5O3 B2392374 3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396871-81-0](/img/structure/B2392374.png)

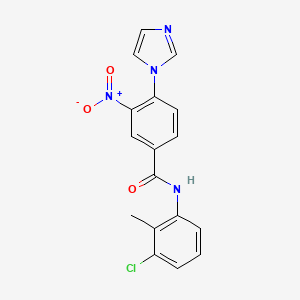

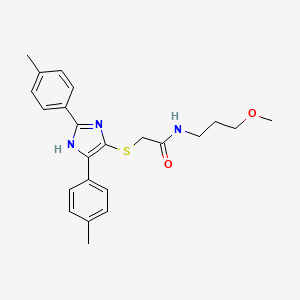

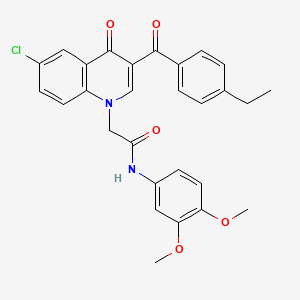

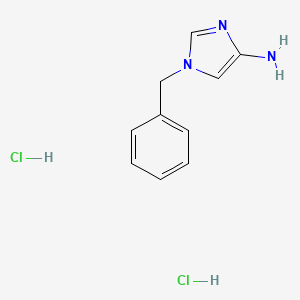

3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazo[1,2-a]pyridine moiety . Imidazopyridine is a fused bicyclic heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research in the field of medicinal chemistry has led to the synthesis of numerous novel compounds related to "3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide". These compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, have been synthesized to explore their potential pharmacological activities (Bakhite et al., 2005). These efforts aim at identifying new therapeutic agents by studying the structural requirements for biological activity.

Biological Activity and Antiviral Research

The development of novel antiviral agents is a critical area of research, especially in light of emerging viral threats. Compounds with a similar structural framework to "3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" have been evaluated for their potential as human immunodeficiency virus (HIV) integrase inhibitors, showcasing the importance of these compounds in the development of new therapeutic strategies against HIV (Monteagudo et al., 2007).

Exploration of Chemical Space for Drug Discovery

The synthesis and characterization of related compounds contribute to the expansion of chemical space explored for drug discovery. Through the design and synthesis of compounds like benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, researchers aim to uncover new therapeutic agents with improved efficacy and safety profiles (Penning et al., 2010).

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a key structural component of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Compounds with the imidazo[1,2-a]pyridine structure are synthesized via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The wide range of applications in medicinal chemistry of compounds with the imidazo[1,2-a]pyridine structure suggests that they may interact with multiple biochemical pathways .

Result of Action

Compounds with the imidazo[1,2-a]pyridine structure have been reported to have significant anti-cancer activities .

Action Environment

The synthesis of compounds with the imidazo[1,2-a]pyridine structure involves various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O3/c1-16-6-5-11-31-15-22(30-23(16)31)17-8-4-9-19(12-17)29-24(33)20-13-28-26(35)32(25(20)34)14-18-7-2-3-10-21(18)27/h2-13,15H,14H2,1H3,(H,28,35)(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDIWFZZWUWYOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CNC(=O)N(C4=O)CC5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2392293.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2392296.png)

![1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2392297.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2392302.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2392304.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)

![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)